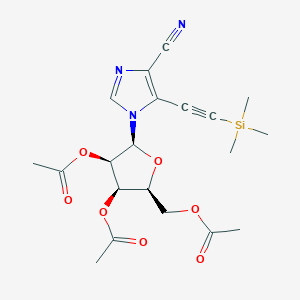

2,3-O-Carbonyl-alpha-D-mannopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to 2,3-O-Carbonyl-alpha-D-mannopyranose has been extensively studied. For instance, octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and its phosphate derivatives have been synthesized for studies related to the biosynthesis of glycoproteins in amoebae (Hällgren & Hindsgaul, 1994). Another approach involved the synthesis of methyl 3-O-(β-D-mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates, showcasing a method to link mannopyranoside units (Awad, Ashry, & Schuerch, 1986).

Molecular Structure Analysis

The crystal and molecular structure of related mannopyranose derivatives, such as O-β-D-mannopyranosyl-(1→4)-α-D-mannopyranose (mannobiose), has been determined, providing insight into the conformation and configuration of these sugars (Sheldrick, Mackie, & Akrigg, 1984).

Chemical Reactions and Properties

The synthesis and properties of mannopyranoside derivatives often involve key reactions such as glycosylation, phosphorylation, and protective group manipulations. For example, the synthesis of 1,2- and 1,3-N-linked disaccharides of 5-thio-alpha-D-mannopyranose as potential inhibitors of mannosidase enzymes demonstrates complex chemical reactions tailored to produce specific glycosidic linkages (Johnston & Pinto, 1998).

科学的研究の応用

Chemical Synthesis and Polymerization

- Polymer Synthesis : 2,3-O-Carbonyl-alpha-D-mannopyranose derivatives have been used in the synthesis of complex polysaccharides. For instance, Kobayashi, Nomura, and Okada (1993) demonstrated the preparation of a comb-shaped, branched stereoregular polysaccharide using a derivative of 2,3-O-Carbonyl-alpha-D-mannopyranose in a complex polymerization process (Kobayashi, Nomura, & Okada, 1993).

Glycosylation and Carbohydrate Chemistry

- Glycosylation Techniques : Research by Crich, Cai, and Dai (2000) highlights the use of 2,3-O-Carbonyl-alpha-D-mannopyranose derivatives in glycosylation reactions. They demonstrated highly diastereoselective alpha-mannopyranosylation, an essential technique in carbohydrate chemistry (Crich, Cai, & Dai, 2000).

Carbohydrate Derivatives Synthesis

- Synthesis of Carbohydrate Derivatives : The research by Abronina et al. (2005) involves the use of 2,3-O-Carbonyl-alpha-D-mannopyranose derivatives in the synthesis of a mannopentaoside, a complex carbohydrate structure (Abronina et al., 2005).

Surface Chemistry and Protein Binding

- Surface Chemistry and Protein Binding : Karamanska et al. (2005) explored the use of thioctic acid amides of alpha-d-mannopyranoside derivatives in achieving low nonspecific protein binding to carbohydrates presented on gold surfaces. This research provides insights into potential biomedical and analytical applications (Karamanska et al., 2005).

特性

IUPAC Name |

(3aR,4S,7R)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2?,3-,4?,5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPSKQDMZPNHOX-ZUEQSLHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C2C(C(O1)O)OC(=O)O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C2[C@H]([C@H](O1)O)OC(=O)O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661854 |

Source

|

| Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-O-Carbonyl-alpha-D-mannopyranose | |

CAS RN |

76548-27-1 |

Source

|

| Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

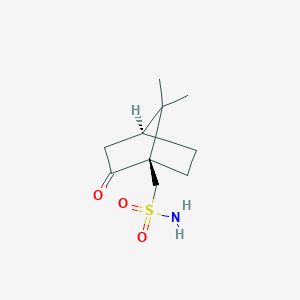

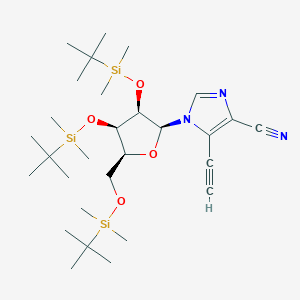

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)